

role of 3-Bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. D

Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzoic acid

Cat. No.: B056793

An In-Depth Technical Guide to the Role of **3-Bromo-2-methoxybenzoic Acid** in Medicinal Chemistry

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of **3-Bromo-2-methoxybenzoic acid** as a synthetic intermediate, explore the therapeutic potential of its derivatives, and provide detailed protocols for its utilization.

Introduction: The Strategic Value of a Substituted Benzoic Acid Scaffold

3-Bromo-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its value in medicinal chemistry stems not from inherent biological activity, but from its structural features: a carboxylic acid group, a bromine atom, and a methoxy group—provides a rich platform for synthetic diversification, enabling the systematic exploration of chemical space.

The carboxylic acid moiety serves as a primary handle for forming amides and esters, which are common functionalities in a vast array of approved drugs. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.^[1] This allows for the attachment of various aryl, heteroaryl, or alkyl groups to modulate the pharmacological properties of the final molecule. The methoxy group influences the conformation and electronic properties, which can be critical for achieving potent and selective binding to biological targets.^[3]

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis.

Property	Value
CAS Number	101084-39-3
Molecular Formula	C ₈ H ₇ BrO ₃
Molecular Weight	231.04 g/mol
Appearance	White to off-white crystalline powder
Purity	Typically ≥97%

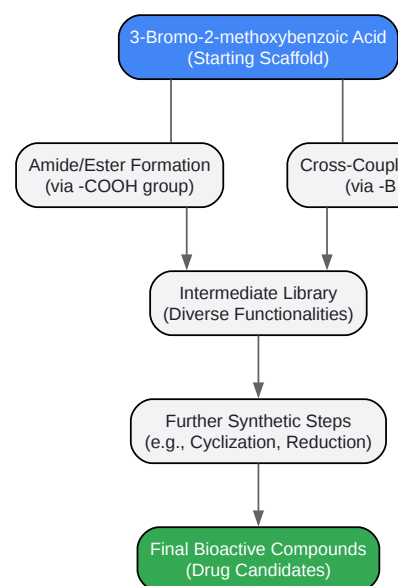
Core Application: A Versatile Intermediate in Drug Synthesis

The primary role of **3-Bromo-2-methoxybenzoic acid** is as a foundational building block for constructing more complex, biologically active molecules in multi-step syntheses targeting various therapeutic areas.

Key Synthetic Transformations:

- Amide and Ester Formation:** The carboxylic acid group is readily activated to form amides and esters, a cornerstone of medicinal chemistry for generating drug-like molecules.
- Cross-Coupling Reactions:** The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups.
- Nucleophilic Aromatic Substitution:** The electron-withdrawing nature of the substituents can facilitate nucleophilic substitution reactions under specific conditions.

The strategic combination of these reactions allows chemists to systematically modify the scaffold and optimize compounds for potency, selectivity, and pharmacokinetic properties.

[Click to download full resolution via product image](#)

Caption: Synthetic workflow using **3-Bromo-2-methoxybenzoic acid**.

Therapeutic Applications of Derivatives

While the parent molecule is a synthetic intermediate, its derivatives have shown potential across several key therapeutic areas. The benzoic acid moiety

Anti-inflammatory Agents

Benzoic acid derivatives are widely explored for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenase (COX).^{[7][8]} The scaffold can be modified to target other receptors like the P2Y14 receptor.^[9] By using **3-Bromo-2-methoxybenzoic acid** as a starting point, researchers can synthesize libraries of amides and esters via cross-coupling to explore how different substituents in that position impact activity.

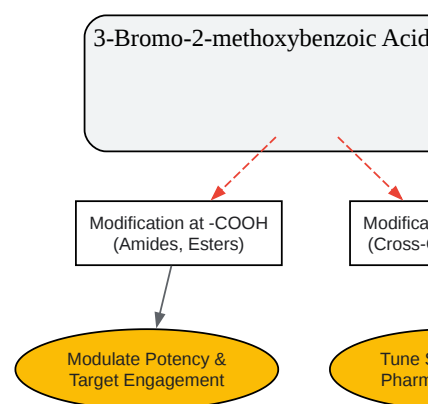
Anticancer Agents

The substituted benzoic acid core is a common feature in many anticancer agents, particularly kinase inhibitors.^[5] Kinases are crucial regulators of cell growth. A kinase inhibitor, starting from a related methoxybenzoic acid derivative.^[10] The **3-Bromo-2-methoxybenzoic acid** scaffold provides an excellent starting point for the development of a kinase active site, while the rest of the molecule can be elaborated to achieve specificity and potency.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drugs relies on understanding the SAR. The **3-Bromo-2-methoxybenzoic acid** scaffold is ideal for such studies.

- The Methoxy Group: Can act as a hydrogen bond acceptor and influences the torsional angle of the molecule, which can enforce a specific conformation.
- The Bromine Atom: Its position and electronic properties influence the overall lipophilicity and electronic nature of the molecule. Replacing the bromine atom with other substituents can significantly affect biological activity.^[11]

[Click to download full resolution via prod](#)

Caption: Structure-Activity Relationship (SAR) exploration.

Experimental Protocols

The following protocols provide detailed, validated methodologies for the key synthetic and analytical steps involving **3-Bromo-2-methoxybenzoic acid**.

Protocol 1: Synthesis of N-Aryl Amide Derivatives

This protocol describes a standard and robust method for synthesizing a library of N-substituted amide derivatives from **3-Bromo-2-methoxybenzoic acid**.

Rationale: The conversion of the carboxylic acid to an amide is achieved via activation with a carbodiimide coupling agent (EDC) and an activator (HOBt) to form the amide bond.

Materials:

- **3-Bromo-2-methoxybenzoic acid**
- N,N'-Dicyclohexylcarbodiimide (EDC-HCl) (1.2 eq)
- Hydroxybenzotriazole (HOBt) (1.2 eq)
- Substituted aniline or amine (1.1 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a clean, dry round-bottom flask, dissolve **3-Bromo-2-methoxybenzoic acid** (1.0 eq) in anhydrous DMF.
- To this solution, add EDC-HCl (1.2 eq) and HOBt (1.2 eq).
- Stir the reaction mixture at room temperature for 30 minutes to ensure complete activation of the carboxylic acid.

- Add the desired substituted aniline or amine (1.1 eq) to the reaction mixture.
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing water and extract the product with DCM (3 x volume of DMF).
- Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-aryl amide derivative.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.^[5]

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized derivatives against a specific protein kinase, a common

Rationale: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a target kinase. The amount of phosphorylated compound's inhibitory potency (IC_{50}).

Materials:

- Synthesized inhibitor compound (dissolved in DMSO)
- Target protein kinase
- Kinase-specific substrate (e.g., a peptide or protein)
- ATP (Adenosine triphosphate)
- Assay buffer (containing MgCl_2 , DTT, etc.)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- Multi-well assay plates (e.g., 384-well)
- Plate reader capable of luminescence or fluorescence detection

Procedure:

- Prepare a serial dilution of the synthesized inhibitor compound in DMSO, typically starting from 10 mM.
- In a multi-well assay plate, add a small volume of the diluted inhibitor compounds. Include positive controls (no inhibitor) and negative controls (no substrate).
- Add the target protein kinase and its specific substrate to each well.
- Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the K_m value for the specific kinase.
- Incubate the reaction at the optimal temperature (e.g., 30 °C or 37 °C) for a defined period (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced.
- Incubate as required by the detection kit, then read the signal (luminescence or fluorescence) on a plate reader.
- Calculate the percentage of inhibition for each compound concentration relative to the controls.

- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[

Conclusion

3-Bromo-2-methoxybenzoic acid is a quintessential example of a strategic starting material in medicinal chemistry. Its value is not in its own biology ready for cross-coupling, and an influential methoxy group makes it an indispensable tool for the synthesis of novel small molecules. By leveraging th therapeutic agents for a wide range of diseases.

References

- Vertex AI Search. (2026). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. This source, while referencing a similar compound pharmaceutical synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **3-Bromo-2-methoxybenzoic Acid**: A Versatile Intermediate for Pharmaceutical and Organic Synth redirect/AUZIYQHO_96CndjJUANZFJlp3cBtNkajPc3gMhIDfsNWDdgAtE-MUpp8N8QDLN2O0g7qZxtm9OZiAhQtUqVAn4wsEHRWaBwSYVXvzOiqwQ60vlj3gcq5rle6ZYwokMcccO_CgKEbD4DfZ9J8oZfokAwhc4ITx18Bw4ZOYlQasvEJQ7GohPA3IR_YsRA==]
- Srimi Chem. (2025). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
- BenchChem. (2025). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry. This document provides a temporary anticancer and anti-inflammatory agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz_aGvqMIS1-VuXeLKhJATLcg'kB1LNF4wDuLWWKBal7hXYXEIHViWW-37CpBcO9Bgq9X6RU81gzlbVlyMidlIS14SqhkcV-0DZH7TpxzZtezbFCih9DXvIX9r2spzskK6erSpTrMu2Zl]
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 3,5-Dibromo-4-methoxybenzoic Acid and Other Benzoic Acid Derivatives. biological properties. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0K2MZ1-y2PJgzDtBveLnyRUK9J_OiPI_OJGEtVBltUcCBjSF3WILChS9MXIGMKKLTEN46Gjds9BLRxnt4Tj6W2-ztPQw2EHseaGIEDHMPNejNsfEVCN3nxZPhp7Fho7hGlvrfRG_ntvazqzGokDd8V2]
- Spasov, A. A., et al. (2020). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. *Pharmaceutical Chemistry Journal*.
- BenchChem. (2025). An In-depth Technical Guide on 6-Bromo-3-methoxy-2-methylbenzoic Acid: Synthesis, Properties, and Applications in Drug D
- Sigma-Aldrich. (n.d.). 3-Bromo-2-methylbenzoic acid 97. Product page for a similar compound, noting its use in synthesizing isocoumarins and oth
- Chem-Impex. (n.d.). 3-Bromo-4-methoxybenzoic acid. This product information page highlights the use of a related isomer in the synthesis of pharr redirect/AUZIYQHhBEwUPCy0TrX8sCRqRbFIFVYJ9IKvK5v8Xpv0ydHX6BAjFyjrT8M2AEYqfZYSVq8HKfFneyPj5piRlarwzdisPaqHCZCs9yo-C9HQI]
- SciELO. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. This study discusses the synthesis and proper [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5DWD1MQbMFI6bYD2yKSWQI334XBN0s2XFwlsYFP2AmN60-4ndLKH_hGF0hCufSyWDZGRsp]
- MDPI. (2011). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. *Molecules*. This paper details a synthetic route to a known kinase inh redirect/AUZIYQH9hbSTfZ23Aba7uK7S1WyNT2oGA3EIFelviL0qBimlX5M1bWsozlGdNRHxQJHXKPFiSJi8GtyoSC1QbHC75J0O7aehJMxiKFKrN]
- Sigma-Aldrich. (n.d.). **3-Bromo-2-methoxybenzoic acid** 97. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-a redirect/AUZIYQHTouDBgJMCxXACRv9ZLDVOScjmuGyqlrKxGzKT20IPotFMcelzgvLtzktryC6Fp_cjru6fx20y6niHr8OqNhZn1C3ahyGWLKx2WqV]
- BLD Pharm. (n.d.). 3-Bromo-2-methoxy-6-methylbenzoic acid.
- MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. *Marine Drugs*.
- BenchChem. (2025). Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Intermediate for the Synthesis of Potent Anti-inflammatory Ag [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw60CxCk9cvsIclG4FVCbmlA6oTjosiYKEDborgeDdeJpRXq8dtVRd_4pqQn63CN855mck_mFI4cKzhwLmBvq5DXSYyTpt6P1TuHl2J5G9W1jliDtzQmjROS1hizM1a9GxpRJZndR4FbH2eYLnvtq3JV1ByF29eBctehDI41kg-cOKiFJcp8glinI2Fgp7oZLize_UpAp]
- Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
- Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. *Pharmaceutical Chemistry Journal*.
- NIH. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Guide to Sourcing Specialty Chemicals: Focus on **3-Bromo-2-methoxybenzoic Acid**. Retrieved redirect/AUZIYQFPVdvT1qd938wlZjXrk5lOceWUAd_W7rJrmjXkPDelcZHgkHFPYf-_lB-SUoD4DdT7YWK3l54QiMvVYXZOPQZ_tAG2co7Y5RXgU5Zb61sYkMs6Bp7n66_t40oukxQbL0vTitOX6x57djfSRc9bsue49zjUGsf8aTmGuf3MNiXI]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- PubChem. (n.d.). 3-Bromobenzoic acid.
- NIH. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. *International Journal of Molecu redirect/AUZIYQGybc5fCwoS0lmb99jF9mKR_QGK3guqUtgAM0-kiosYio2OsRA39NIUDHPn0MJwoxhLc8ZVfolt-tPLAMlbfX0Bxib7JhuRqTGabmx]*
- PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. *Eur redirect/AUZIYQHAU3TGYBshhwKqxiVH1AKYLGkt8sKF5lQ2pme07igcscUbqkuMb5ztQ_6coMQRdHhhl6_xq102hSDBZrxBOAgKs2CR_xxD6CFD'*
- Preprints.org. (2023).
- ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Propertie
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-nitrobenzoic Acid in the Development of Novel Anti-Inflammatory Agents.
- ResearchGate. (2022). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4- Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT :

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-ブromo-2-メトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. preprints.org [preprints.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed]
- 10. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [role of 3-Bromo-2-methoxybenzoic acid in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available :

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.